5-trans U-46619 Exhibits Half the Potency of U-46619 in Inhibiting Prostaglandin E Synthase
In a direct comparison, 5-trans U-46619 demonstrated approximately half the inhibitory potency against prostaglandin E synthase compared to its 5-cis isomer, U-46619 . Quantitative analysis showed that at a concentration of 10 µM, 5-trans U-46619 inhibited prostaglandin E synthase activity by less than 20% [1].
| Evidence Dimension | Inhibition of Prostaglandin E Synthase |
|---|---|
| Target Compound Data | IC50 value not reported; inhibition <20% at 10 µM |
| Comparator Or Baseline | U-46619 (5-cis isomer): Half the inhibitory potency of the cis isomer |
| Quantified Difference | Potency ratio: 5-trans isomer is ~0.5x as potent as the cis isomer |
| Conditions | Microsomal prostaglandin E2 synthase (mPGES) assay, 10 µM concentration |
Why This Matters
This data is critical for researchers studying the prostaglandin pathway, as it demonstrates that the trans isomer is not simply an inactive impurity but possesses distinct, measurable bioactivity that can confound studies using unpurified U-46619.
- [1] APExBIO. (n.d.). 5-trans U-46619. Product page. View Source
